molecular formula C8H6N4O B2906679 3-(4H-1,2,4-triazole-3-carbonyl)pyridine CAS No. 1483129-37-8

3-(4H-1,2,4-triazole-3-carbonyl)pyridine

Cat. No.: B2906679
CAS No.: 1483129-37-8
M. Wt: 174.163
InChI Key: AKQMGFOUEMIPJW-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-triazole-3-carbonyl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,4-triazole ring. These types of compounds are known for their diverse biological activities and are often used in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine typically involves the reaction of 3-amino-1,2,4-triazole with pyridine-3-carboxylic acid or its derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as microwave-assisted synthesis and flow chemistry to optimize reaction conditions and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-triazole-3-carbonyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

3-(4H-1,2,4-triazole-3-carbonyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The triazole ring can act as a hydrogen bond acceptor or donor, modulating the activity of enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or the activation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4H-1,2,4-triazole-3-carbonyl)pyridine is unique due to its combined structure of a pyridine ring and a 1,2,4-triazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in pharmaceutical research .

Properties

IUPAC Name

pyridin-3-yl(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-7(8-10-5-11-12-8)6-2-1-3-9-4-6/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQMGFOUEMIPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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